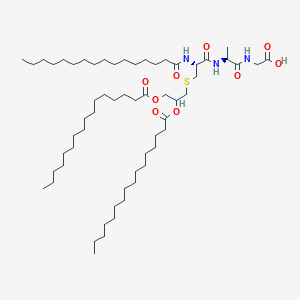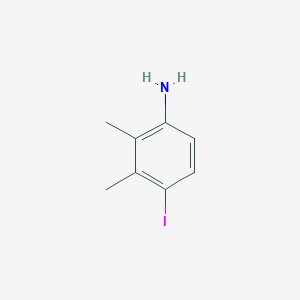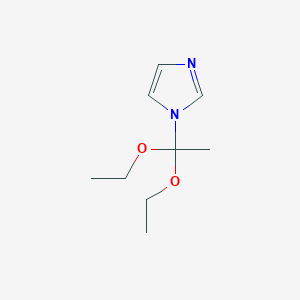
Pirotiodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pirotiodecane is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. It is a member of the family of polycyclic aromatic hydrocarbons and is a colorless, crystalline solid. Pirotiodecane has been found to exhibit a range of biochemical and physiological effects, making it an interesting compound for further research.
Mécanisme D'action
The mechanism of action of pirotiodecane is not fully understood, but it is believed to act through a variety of pathways. It has been found to interact with various receptors in the body, including the aryl hydrocarbon receptor and the estrogen receptor. It has also been found to affect various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Pirotiodecane has been found to exhibit a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties and has been studied for its potential as a therapeutic agent for various inflammatory diseases. It has also been found to have anti-cancer properties and has been studied for its potential as a cancer treatment. Additionally, pirotiodecane has been found to affect various physiological processes, including metabolism and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of pirotiodecane for lab experiments is its relatively easy synthesis. It is also a relatively stable compound, making it easier to handle in lab experiments. However, one of the limitations of pirotiodecane is its potential toxicity, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on pirotiodecane. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another area of interest is its potential as a pollutant and its impact on the environment. Additionally, further research is needed to fully understand the mechanism of action of pirotiodecane and its effects on various physiological processes.
Méthodes De Synthèse
Pirotiodecane can be synthesized through a variety of methods, including the Diels-Alder reaction and the Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring. The Friedel-Crafts reaction involves the reaction of an arene with an acyl halide or alkyl halide to form a substituted arene. Both of these methods have been used successfully to synthesize pirotiodecane.
Applications De Recherche Scientifique
Pirotiodecane has been studied extensively for its potential applications in various fields, including materials science, environmental science, and biomedical research. In materials science, pirotiodecane has been used as a precursor for the synthesis of various polymers and other materials. In environmental science, pirotiodecane has been studied for its potential as a pollutant and its impact on the environment. In biomedical research, pirotiodecane has been studied for its potential as a therapeutic agent and its effects on various physiological processes.
Propriétés
Numéro CAS |
113855-10-0 |
|---|---|
Nom du produit |
Pirotiodecane |
Formule moléculaire |
C16H31NOS |
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
1-(2-decylsulfanylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H31NOS/c1-2-3-4-5-6-7-8-9-14-19-15-13-17-12-10-11-16(17)18/h2-15H2,1H3 |
Clé InChI |
VDPRSOCKHVPZRS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCSCCN1CCCC1=O |
SMILES canonique |
CCCCCCCCCCSCCN1CCCC1=O |
Autres numéros CAS |
113855-10-0 |
Synonymes |
1-(2-(decylthio)ethyl)azacyclopentane-2-one HPE 101 HPE-101 pirotiodecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



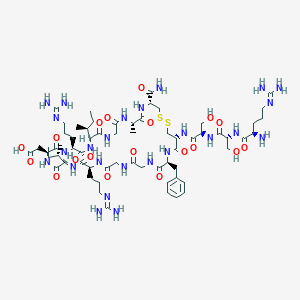
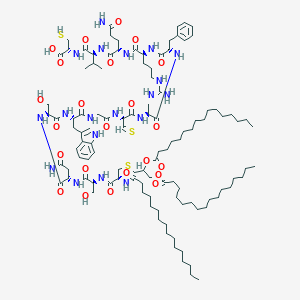
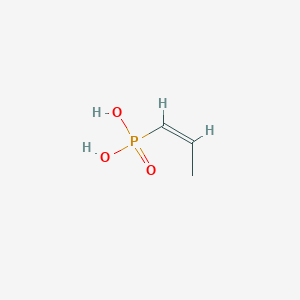
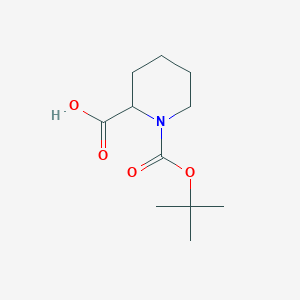


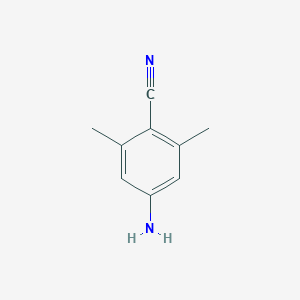
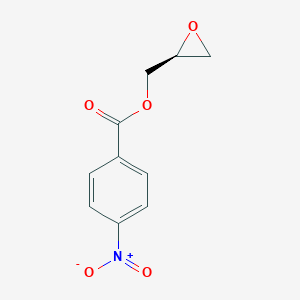
![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)
